4-amino-N-cyclopropyl-3-methoxybenzamide
Overview
Description
4-amino-N-cyclopropyl-3-methoxybenzamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : The synthesis of derivatives related to 4-amino-N-cyclopropyl-3-methoxybenzamide has been explored. For instance, Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides has been achieved, showcasing the potential of using similar compounds in creating complex molecular architectures (Li et al., 2019).
Molecular Structure Analysis : Detailed studies on molecular structures of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been conducted. These studies include X-ray diffraction and DFT calculations to understand the molecular geometry and intermolecular interactions (Karabulut et al., 2014).
Biological and Pharmaceutical Studies
Antimicrobial and Antioxidant Activities : Research has been done on compounds structurally related to this compound, such as a new benzamide isolated from endophytic Streptomyces, showing antimicrobial and antioxidant activities (Yang et al., 2015).
Antiviral Activity : Synthesis and evaluation of N-Phenylbenzamide derivatives, closely related to this compound, have been conducted for their anti-EV 71 activities, highlighting the potential of these compounds in antiviral drug development (Ji et al., 2013).
Physical and Chemical Properties
Study of Physical Properties : Investigations into the physical properties of similar compounds, such as their molar refraction and polarizability, provide insight into their chemical behavior and potential applications in various fields (Sawale et al., 2016).
Electrochemical Studies : The electrochemical oxidation of amino-substituted benzamides has been studied to understand their behavior as antioxidants and their free radical scavenging activity, indicating their potential use in therapeutic applications (Jovanović et al., 2020).
properties
IUPAC Name |
4-amino-N-cyclopropyl-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIWFNYXYRKULH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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